Cas no 2228492-20-2 (O-2-(3-cyclopropylphenyl)-2-methylpropylhydroxylamine)

O-2-(3-シクロプロピルフェニル)-2-メチルプロピルヒドロキシルアミンは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、シクロプロピル基とヒドロキシルアミン基を有する特異的な構造を持ち、医薬品や農薬の開発におけるキー中間体としての応用が期待されます。その安定性と反応性のバランスが優れており、選択的な官能基変換が可能です。また、立体障害を利用した位置選択的反応にも適しており、複雑な骨格構築に有用です。特に、不斉合成や生物活性分子の修飾において高い有用性を示します。

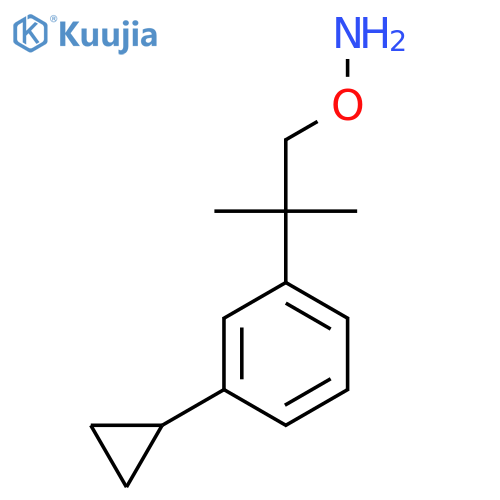

2228492-20-2 structure

商品名:O-2-(3-cyclopropylphenyl)-2-methylpropylhydroxylamine

O-2-(3-cyclopropylphenyl)-2-methylpropylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-2-(3-cyclopropylphenyl)-2-methylpropylhydroxylamine

- O-[2-(3-cyclopropylphenyl)-2-methylpropyl]hydroxylamine

- 2228492-20-2

- EN300-1736566

-

- インチ: 1S/C13H19NO/c1-13(2,9-15-14)12-5-3-4-11(8-12)10-6-7-10/h3-5,8,10H,6-7,9,14H2,1-2H3

- InChIKey: LGTVJZADDALMLL-UHFFFAOYSA-N

- ほほえんだ: O(CC(C)(C)C1=CC=CC(=C1)C1CC1)N

計算された属性

- せいみつぶんしりょう: 205.146664230g/mol

- どういたいしつりょう: 205.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

O-2-(3-cyclopropylphenyl)-2-methylpropylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1736566-0.5g |

O-[2-(3-cyclopropylphenyl)-2-methylpropyl]hydroxylamine |

2228492-20-2 | 0.5g |

$1399.0 | 2023-09-20 | ||

| Enamine | EN300-1736566-10.0g |

O-[2-(3-cyclopropylphenyl)-2-methylpropyl]hydroxylamine |

2228492-20-2 | 10g |

$6266.0 | 2023-06-04 | ||

| Enamine | EN300-1736566-0.1g |

O-[2-(3-cyclopropylphenyl)-2-methylpropyl]hydroxylamine |

2228492-20-2 | 0.1g |

$1283.0 | 2023-09-20 | ||

| Enamine | EN300-1736566-1g |

O-[2-(3-cyclopropylphenyl)-2-methylpropyl]hydroxylamine |

2228492-20-2 | 1g |

$1458.0 | 2023-09-20 | ||

| Enamine | EN300-1736566-2.5g |

O-[2-(3-cyclopropylphenyl)-2-methylpropyl]hydroxylamine |

2228492-20-2 | 2.5g |

$2856.0 | 2023-09-20 | ||

| Enamine | EN300-1736566-0.25g |

O-[2-(3-cyclopropylphenyl)-2-methylpropyl]hydroxylamine |

2228492-20-2 | 0.25g |

$1341.0 | 2023-09-20 | ||

| Enamine | EN300-1736566-1.0g |

O-[2-(3-cyclopropylphenyl)-2-methylpropyl]hydroxylamine |

2228492-20-2 | 1g |

$1458.0 | 2023-06-04 | ||

| Enamine | EN300-1736566-5.0g |

O-[2-(3-cyclopropylphenyl)-2-methylpropyl]hydroxylamine |

2228492-20-2 | 5g |

$4226.0 | 2023-06-04 | ||

| Enamine | EN300-1736566-0.05g |

O-[2-(3-cyclopropylphenyl)-2-methylpropyl]hydroxylamine |

2228492-20-2 | 0.05g |

$1224.0 | 2023-09-20 | ||

| Enamine | EN300-1736566-5g |

O-[2-(3-cyclopropylphenyl)-2-methylpropyl]hydroxylamine |

2228492-20-2 | 5g |

$4226.0 | 2023-09-20 |

O-2-(3-cyclopropylphenyl)-2-methylpropylhydroxylamine 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

2228492-20-2 (O-2-(3-cyclopropylphenyl)-2-methylpropylhydroxylamine) 関連製品

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量